molecular formula C16H16BrNO2 B5728842 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide CAS No. 700856-15-1

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B5728842
CAS RN: 700856-15-1
M. Wt: 334.21 g/mol
InChI Key: NZRKBANYLCFWBW-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPPA belongs to the class of amide compounds and is widely used in the field of medicinal chemistry.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide prevents cancer cells from dividing and proliferating. 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide also exhibits anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells, leading to their death. 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide also inhibits the production of inflammatory mediators, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its potent antitumor activity against various cancer cell lines. 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide. One potential area of research is the development of novel analogs of 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide with improved potency and selectivity against specific cancer cell lines. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and analgesic properties of 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide, which may lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, the potential toxicity of 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide needs to be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide is carried out by reacting 4-bromo-3-methylphenol with N-methyl-N-phenylacetamide in the presence of a base. The reaction yields 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide as a white crystalline solid with a high yield.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. 2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRKBANYLCFWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208370
Record name 2-(4-Bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide

CAS RN

700856-15-1
Record name 2-(4-Bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700856-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-methylphenoxy)-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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